7-epi-alpha-Selinene

Description

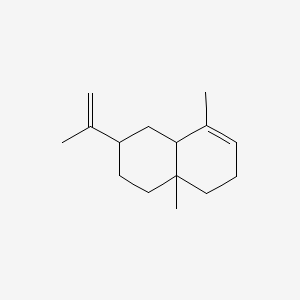

Structure

3D Structure

Properties

IUPAC Name |

5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQAPQSEYFAMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C1CC(CC2)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-23-6 | |

| Record name | epi-α-Selinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35387-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Chemodiversity

Distribution in Plant Species

Presence in Orthosiphon pallidus Essential Oil

The essential oil hydro-distilled from the aerial parts of Orthosiphon pallidus was analyzed using gas chromatography-flame ionization detector (GC-FID) and gas chromatography-mass spectrometry (GC-MS). This analysis identified fifty-two compounds, which accounted for 98.4% of the total oil constituents. Among these, 7-epi-α-selinene was identified as a major component, constituting 15.2% of the oil. nih.govresearchgate.net The most abundant compound was β-caryophyllene at 17.4%. nih.govresearchgate.net The study highlighted that the essential oil of O. pallidus is rich in sesquiterpene hydrocarbons. nih.govresearchgate.net

Table 1: Major Constituents of Orthosiphon pallidus Essential Oil

| Compound | Percentage (%) |

| β-Caryophyllene | 17.4 |

| 7-epi-α-Selinene | 15.2 |

| Terpinolene | 6.9 |

| β-Pinene | 6.8 |

| β-Elemene | 5.1 |

| α-Humulene | 4.9 |

| α-Copaene | 4.8 |

| epi-Cubebol | 4.5 |

| Zonarene | 3.9 |

Data sourced from GC-FID and GC-MS analysis of hydro-distilled essential oil from the aerial parts of Orthosiphon pallidus. nih.govresearchgate.net

Analysis in Alpinia uraiensis Essential Oils

The chemical composition of essential oils extracted from various parts of Alpinia uraiensis, a plant endemic to Taiwan, was investigated through hydrodistillation and analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net The study revealed that 7-epi-α-selinene was present in the stem essential oil at a concentration of 0.4% (± 0.1). mdpi.com The major compounds in the essential oils varied depending on the plant part. For instance, the flower essential oil was rich in terpinen-4-ol (28.9% ± 8.4%) and γ-terpinene (19.5% ± 0.6%), while the root essential oil was characterized by a high concentration of fenchyl acetate (B1210297) (72.2%). mdpi.comresearchgate.net

Table 2: Percentage of 7-epi-α-Selinene in Alpinia uraiensis Essential Oils by Plant Part

| Plant Part | 7-epi-α-Selinene (%) |

| Flower | Not Detected |

| Leaf | Not Detected |

| Stem | 0.4 ± 0.1 |

| Rhizome | Not Detected |

| Root | Not Detected |

Data from GC-MS analysis of hydrodistilled essential oils. mdpi.com

Identification within Pogostemon cablin (Patchouli) Essential Oils

Analysis of Indonesian patchouli oil (Pogostemon cablin) using gas chromatography (GC) with a flame ionization detector (FID) and GC/MS identified 7-epi-α-selinene as a minor component, at a concentration of 0.2%. tandfonline.comscilit.com This particular study identified a total of 41 compounds, with 28 of them constituting 92.9% of the total oil. tandfonline.com Another study on the essential oil from the leaves of P. cablin reported 7-epi-α-selinene at a concentration of 0.17%. scienceasia.org In this analysis, patchouli alcohol was the major component at 60.30%. scienceasia.org A comprehensive review also lists 7-epi-α-selinene as one of the many sesquiterpenes found in Indonesian patchouli oil. mdpi.com

Table 3: Reported Percentages of 7-epi-α-Selinene in Pogostemon cablin Essential Oil

| Source/Study | Part of Plant | Percentage of 7-epi-α-Selinene (%) | Major Compound(s) |

| Analysis of Indonesian Patchouli Oil tandfonline.comscilit.com | Not specified | 0.2 | Not specified in abstract |

| Chemical Constituents from Leaves and Cell Cultures scienceasia.org | Leaf | 0.17 | Patchouli alcohol (60.30%) |

| Larvicidal and Oviposition Activity Study nih.gov | Not specified | 0.36 | Not specified in abstract |

Occurrence in Zingiber kerrii Essential Oils

The chemical composition of essential oils from fresh rhizomes, flowers, and leaves of Zingiber kerrii was investigated using various extraction methods and analyzed by GC-MS. While the study identified numerous compounds, 7-epi-α-selinene was not reported as a constituent in the essential oils from any part of the plant using solid-phase microextraction (SPME), hydrodistillation (HD), or organic solvent (OS) extraction techniques. mdpi.com The major components varied significantly with the plant part and extraction method, including compounds like α-pinene, β-pinene, (E)-caryophyllene, and n-hexadecanoic acid. mdpi.com

Identification in Neolitsea kedahense Essential Oils

Hydrodistillation of the fresh stem and leaf of Neolitsea kedahense, followed by GC-FID and GC-MS analysis, led to the identification of 7-epi-α-selinene as one of three constituents not previously found in Neolitsea oils. nih.govresearchgate.netresearchgate.net While the abstract mentions its presence, the specific percentage of 7-epi-α-selinene in the stem or leaf oil is not detailed in the provided search results. The principal constituents of the stem oil were δ-cadinene (17.4%) and 1-epi-cubenol (11.8%), whereas the leaf oil was dominated by β-caryophyllene (18.9%) and bicyclogermacrene (B1253140) (18.6%). nih.govresearchgate.net

Volatile Composition of Muscadine Grapes (Vitis rotundifolia) Essential Oils

A study on the volatile profiles of five Muscadine grape cultivars (Vitis rotundifolia) using HS-SPME-GC/MS identified α-selinene as a volatile compound. smallfruits.org The concentration of α-selinene varied among the different cultivars. However, the specific isomer 7-epi-α-selinene was not explicitly mentioned in the provided search results. Another study mentions that a recombinant 7-epi-α-selinene synthase enzyme from Vitis vinifera can form (-)-7-epi-α-selinene. wikipedia.org

Phytochemical Profiling in Aromatic and Medicinal Plants

7-epi-alpha-Selinene is a sesquiterpene hydrocarbon that has been identified in a variety of aromatic and medicinal plants. nih.gov Its presence is often noted in the essential oils extracted from these plants, contributing to their complex chemical profiles.

Research has shown the presence of this compound in several plant species, including:

Pogostemon cablin (Patchouli): The essential oil of Patchouli, a plant of industrial importance for its fragrance, contains this compound as one of its many constituents. mdpi.comglobalresearchonline.netresearchgate.net

Sclerocarya birrea (Marula): In a study of plants used in traditional medicine in Benin, the essential oil of Sclerocarya birrea was found to contain a significant amount of this compound (37.86 ± 0.03%). academicjournals.org

Eugenia species : Several species within the Eugenia genus have been found to contain this compound. For example, it has been identified in Eugenia polystachya (7.5%), Eugenia punicifolia (7.50%), and certain genotypes of Eugenia uniflora. nih.govscielo.brmuseu-goeldi.br

Ocotea caniculata : The essential oil from the leaves of this species, found in the Brazilian Amazon, contains this compound (14.3%). mdpi.com

Piper species : This compound has also been reported in various Piper species, with some being particularly rich in it. sbq.org.br

Dracocephalum officinale : In a phytochemical analysis of this medicinal plant cultivated in Ukraine, epi-α-selinene was detected in the essential oil. biomedpharmajournal.org

The following table provides a summary of the percentage of this compound found in the essential oils of various aromatic and medicinal plants.

| Plant Species | Plant Part | Percentage of this compound in Essential Oil |

| Sclerocarya birrea | 37.86 ± 0.03% academicjournals.org | |

| Eugenia uniflora (Group III genotype) | 28.00% scielo.brscielo.br | |

| Ocotea caniculata | Leaves | 14.3% mdpi.com |

| Eugenia pyriformis | 6.8% nih.gov | |

| Eugenia polystachya | 7.5% nih.gov | |

| Pogostemon cablin | 0.17% globalresearchonline.net | |

| Piper gaudichaudianum | Present nih.gov | |

| Calycolpus goetheanus (Specimen A & B) | 0.15% & 0.49% nih.gov |

Variability in Natural Abundance Across Plant Tissues and Genotypes

The concentration of this compound can vary significantly not only between different plant species but also within the same species due to genetic differences (genotypes) and the specific plant tissue analyzed.

Variability Across Genotypes:

A study on 36 genotypes of Eugenia uniflora (Brazilian cherry) demonstrated significant variability in the chemical composition of their essential oils. scielo.br The genotypes were clustered into six groups based on their main chemical constituents. One of these groups, Group III, was characterized by a high concentration of this compound (28.00%). scielo.brscielo.br This highlights the crucial role of genetic factors in determining the chemical profile of a plant.

In grapevine flowers, the presence and levels of this compound, along with its precursor (+)-valencene, were found to differ among various cultivars. frontiersin.org While it was consistently present in most cultivars, some, like Chardonnay and Pinotage, lacked it entirely. frontiersin.org This suggests that the genetic makeup of a cultivar directly influences its ability to synthesize this compound.

Research on maize has also revealed genetic variation in the production of selinenes. The inbred line Mo17 produces α- and β-selinene, while the reference genome inbred B73 does not. oup.com This difference is attributed to the presence of a specific gene, ZmTps21, in Mo17 which encodes a selinene synthase. oup.com

Variability Across Plant Tissues:

The distribution of this compound can also differ between various parts of the same plant. In Ocotea caniculata, the essential oil from the leaves contained a higher percentage of this compound (14.3%) compared to the stems (9.0%). mdpi.com Similarly, studies on Pogostemon cablin have shown that the chemical composition of the essential oil can vary between the leaves and stems. mdpi.com

The table below illustrates the variability of this compound abundance based on plant genotype and tissue.

| Plant Species | Genotype/Variety | Plant Tissue | Percentage of this compound |

| Eugenia uniflora | Group III | 28.00% scielo.brscielo.br | |

| Eugenia uniflora | Genotype A15 | Present scielo.brscielo.br | |

| Vitis vinifera (Grapevine) | Various cultivars | Flowers | Present (variable levels) frontiersin.org |

| Vitis vinifera (Grapevine) | Chardonnay, Pinotage | Flowers | Absent frontiersin.org |

| Ocotea caniculata | Leaves | 14.3% mdpi.com | |

| Ocotea caniculata | Stems | 9.0% mdpi.com | |

| Piper gaudichaudianum | Wild, First & Second Generations | Leaves | 1.23 ± 0.05% to 1.23 ± 0.04% nih.gov |

Biosynthesis and Enzymology

Co-production with Other Sesquiterpenes

Germacrene A as an Enzyme-Bound Intermediate

The formation of numerous sesquiterpenes, including those with eudesmane-type skeletons like 7-epi-alpha-selinene, is proposed to proceed through a germacrene A intermediate. nih.govwur.nl In the catalytic cycle of 7-epi-α-selinene synthase, the initial cyclization of farnesyl diphosphate (B83284) (FPP) yields (+)-germacrene A. qmul.ac.ukenzyme-database.org However, this germacrene A is not released into the medium as a free molecule; instead, it remains bound to the enzyme's active site. qmul.ac.ukenzyme-database.org This enzyme-bound state is crucial, as it prevents the thermally and acid-sensitive germacrene A from rearranging into other compounds like β-elemene or cyclizing into selinenes prematurely. nih.gov The enzyme then guides the bound germacrene A through a second cyclization to form a eudesmane (B1671778) carbocation, which ultimately leads to the final product. wur.nl The existence of germacrene A as a key intermediate has been demonstrated in studies of related sesquiterpene synthases, where mutations in the enzyme can lead to the release of germacrene A, a product not typically freed by the wild-type enzyme. acs.org

Genetic and Molecular Basis of Terpene Synthases (TPS)

Terpene synthases are a large and diverse superfamily of enzymes responsible for the vast array of terpenoid structures found in nature. frontiersin.org These enzymes are typically monomeric or homodimeric proteins. nih.gov The genetic basis for this diversity often lies in multigene families that have arisen through gene duplication, followed by functional divergence. researchgate.netpnas.org

All terpene synthases that utilize isoprenyl diphosphate substrates share conserved structural features and catalytic mechanisms. nih.gov They catalyze complex reactions, beginning with the ionization of the diphosphate ester substrate, like FPP, which is facilitated by divalent metal ions such as Mg²⁺ complexed to conserved aspartate-rich motifs. nih.gov This generates a highly reactive carbocation that undergoes a cascade of cyclizations and rearrangements within the enzyme's active site. nih.govacs.org The final structure of the terpene product is determined by how the enzyme's active site architecture controls this cascade and terminates the reaction, usually by deprotonation or capture by a water molecule. nih.govacs.org

Based on their gene architecture, plant terpene synthases can be divided into distinct classes, with angiosperm sesquiterpene synthases typically belonging to a class characterized by having 6 introns and 7 exons. researchgate.net

Functional Identification of Sesquiterpene Synthase cDNAs (e.g., in Vitis vinifera)

A key breakthrough in understanding this compound biosynthesis came from the functional identification of a full-length cDNA, designated VvVal, from the grapevine Vitis vinifera L. (cultivar Gewürztraminer). nih.gov When this cDNA was expressed in Escherichia coli, the resulting recombinant enzyme was shown to catalyze the conversion of farnesyl diphosphate (FPP) into a mixture of sesquiterpenes. nih.govrhea-db.org The two major products formed were (+)-valencene and (–)-7-epi-α-selinene. nih.gov This enzyme, classified as 7-epi-α-selinene synthase (EC 4.2.3.86), demonstrated multi-product capabilities. qmul.ac.ukenzyme-database.orgwikipedia.org

Detailed analysis of the recombinant enzyme's products revealed a specific ratio of formation.

| Enzyme Source | Substrate | Major Product | Percentage | Secondary Product | Percentage | Reference |

| Recombinant Vitis vinifera | (2E,6E)-Farnesyl diphosphate | (+)-Valencene | 49.5% | (–)-7-epi-α-Selinene | 35.5% | qmul.ac.ukenzyme-database.org |

Northern hybridization experiments using a probe from this functionally identified cDNA (VvVal) showed high transcript levels in grapevine flower buds, with lower levels in open flowers and during early fruit development. nih.gov However, transcripts reappeared during the late stages of berry ripening, indicating developmental and tissue-specific regulation of this compound biosynthesis. nih.gov

Transcriptome Analysis for Biosynthetic Gene Exploration

Transcriptome analysis has emerged as a powerful tool for discovering and exploring genes involved in the biosynthesis of secondary metabolites, including sesquiterpenes. By sequencing the complete set of RNA transcripts in a specific tissue or organism, researchers can identify candidate genes encoding enzymes like terpene synthases.

Several studies have successfully used this approach to identify unigenes (unique genes) annotated as valencene (B1682129)/7-epi-alpha-selinene synthase in various plant species.

| Plant Species | Study Focus | Findings Related to this compound | Reference |

| Dysphania schraderiana | De novo transcriptome analysis of a Tibetan medicinal plant. | Eight unigenes were annotated to encode three enzymes in sesquiterpene biosynthesis, including valencene/7-epi-alpha-selinene synthase. nih.govscielo.br | nih.govscielo.br |

| Celastrus angulatus | De novo leaf and root transcriptome analysis. | Identified four types of germacrene-type synthases from differentially expressed genes, including this compound synthases. nih.gov | nih.gov |

| Kadsura heteroclita | Transcriptome analysis to identify genes for lignan, sesquiterpenoid, and triterpenoid (B12794562) biosynthesis. | Deduced a tentative sesquiterpenoid biosynthesis pathway where FPP is a precursor for 7-epi-α-selinene, synthesized by this compound synthase (SS). cabidigitallibrary.org | cabidigitallibrary.org |

This methodology allows for the rapid identification of candidate genes from non-model organisms, providing a foundation for subsequent functional characterization and metabolic engineering efforts. nih.govnih.gov

Proposed Cyclization Mechanisms Catalyzed by Sesquiterpene Synthases

The biosynthesis of this compound from the linear precursor (2E,6E)-farnesyl diphosphate (FPP) involves a complex, enzyme-catalyzed cyclization cascade. asm.org The proposed mechanism proceeds through several key cationic intermediates.

Initiation : The reaction begins with the Mg²⁺-dependent ionization of FPP, where the diphosphate group leaves, forming an allylic farnesyl cation. nih.govkegg.jp

First Cyclization : The enzyme guides the intramolecular attack of the C10-C11 double bond onto the C1 carbocation, forming a 10-membered ring and yielding a germacren-11-yl cation intermediate. asm.org

Formation of Germacrene A : This cation is neutralized by deprotonation at C12 to form the enzyme-bound (+)-germacrene A intermediate. qmul.ac.ukasm.org

Second Cyclization : The enzyme facilitates the next step by protonating the C1-C10 double bond of the bound germacrene A, which generates a germacren-1-yl cation. asm.org This is followed by a transannular C2-C7 ring closure, which forms the bicyclic eudesmane carbocation skeleton. asm.orggoogle.com

Termination : The reaction cascade is terminated by the loss of a proton from C7 of the eudesmane cation. asm.org This final deprotonation step yields the stable end product, (–)-7-epi-α-selinene. asm.org

This intricate, multi-step mechanism highlights the critical role of the sesquiterpene synthase active site in stabilizing highly reactive carbocation intermediates and precisely controlling the reaction pathway to ensure the stereospecific formation of this compound over other potential sesquiterpene structures. nih.govacs.org

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-epi-α-selinene. It provides precise information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

One-dimensional NMR experiments are fundamental for determining the basic structure of 7-epi-α-selinene.

¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H-NMR spectrum of 7-epi-α-selinene shows characteristic signals for its methyl groups, methylene (B1212753) protons, and olefinic protons, which are crucial for initial structural assignment.

¹³C-NMR (Carbon-13 NMR): This method reveals the number of unique carbon atoms in the molecule and their hybridization state (sp³, sp², sp). The ¹³C-NMR spectrum of 7-epi-α-selinene typically displays 15 distinct signals, corresponding to its 15 carbon atoms, including those in methyl groups, methylene groups, methine groups, and quaternary carbons. researchgate.net The chemical shifts of these signals help to identify the carbon skeleton.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for 7-epi-α-Selinene (Note: Chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and experimental conditions.)

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C-1 | 36.1 | Not available |

| C-2 | 22.1 | Not available |

| C-3 | 34.6 | Not available |

| C-4 | 148.76 | Not available |

| C-5 | 44.3 | Not available |

| C-6 | 24.5 | Not available |

| C-7 | 57.56 | Not available |

| C-8 | 69.57 | Not available |

| C-9 | Not available | Not available |

| C-10 | 40.6 | Not available |

| C-11 | Not available | 1.69 (m) |

| C-12 | Not available | 0.97 (d, J=6.7 Hz) |

| C-13 | 8.3 | 0.87 (d, J=6.7 Hz) |

| C-14 | 16.1 | 1.71 (br s) |

| C-15 | Not available | 4.78, 4.82 (br d, J=2.3 Hz) |

Data compiled from various sources. mdpi.comredalyc.org

2D NMR experiments are essential for establishing the precise connectivity and spatial relationships within the 7-epi-α-selinene molecule. uni-hamburg.demdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In 7-epi-α-selinene, COSY spectra would show correlations between protons within the same spin system, helping to piece together fragments of the molecule. mdpi.comredalyc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.comd-nb.infoscispace.com This is crucial for assigning the proton and carbon signals to specific atoms in the structure. mdpi.comredalyc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. scispace.comresearchgate.net NOESY data is critical for determining the relative stereochemistry of the molecule, such as the orientation of the substituents on the decalin ring system of 7-epi-α-selinene. mdpi.comredalyc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

GC-MS is a widely used method for the analysis of volatile compounds like 7-epi-α-selinene, which is often found in essential oils. uni-hamburg.deukaazpublications.comacs.orgsci-hub.sedergipark.org.tr In this technique, the components of a mixture are first separated by gas chromatography based on their boiling points and polarity. ukaazpublications.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the compound, characterized by its molecular ion peak and a specific pattern of fragment ions. ukaazpublications.com The identification of 7-epi-α-selinene is typically achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries such as NIST and Wiley. ukaazpublications.comdergipark.org.trnih.gov This technique has been instrumental in identifying 7-epi-α-selinene in various plant extracts. ukaazpublications.comcabidigitallibrary.org

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. mdpi.comresearchgate.netacademie-sciences.fr This allows for the determination of the exact molecular formula of 7-epi-α-selinene, which is C₁₅H₂₄. nih.gov The high accuracy of HRMS helps to distinguish 7-epi-α-selinene from other compounds that may have the same nominal mass but different elemental compositions. mdpi.com

In the mass spectrometer, the molecular ion of 7-epi-α-selinene undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is highly characteristic of the molecule's structure. ukaazpublications.com For 7-epi-α-selinene, the mass spectrum typically shows a prominent molecular ion peak at m/z 204. sci-hub.se Key fragment ions are observed at m/z 161 and 122, which correspond to specific losses from the parent molecule and provide further evidence for its structure. nih.gov Analysis of these fragmentation pathways helps to confirm the eudesmane-type skeleton and the positions of the double bonds and methyl groups. mdpi.com

Table 2: Characteristic Mass Spectrometry Data for 7-epi-α-Selinene

| Technique | Observation | Significance |

| GC-MS | Retention Index (RI) and Mass Spectrum | Identification and confirmation by comparison to standards/libraries. ukaazpublications.comdergipark.org.trnih.gov |

| HRMS | Exact mass of molecular ion (C₁₅H₂₄) | Determination of elemental composition. nih.gov |

| MS Fragmentation | Molecular Ion (M⁺) at m/z 204 | Confirms molecular weight. sci-hub.se |

| MS Fragmentation | Key fragment ions at m/z 161, 122 | Characteristic fingerprint for structural confirmation. nih.gov |

Chiroptical Properties for Absolute Configuration Determination (e.g., Optical Rotation, [α]D)

Chiroptical properties are instrumental in assigning the absolute configuration of chiral molecules like 7-epi-alpha-selinene. These properties arise from the differential interaction of the molecule with left- and right-circularly polarized light. Optical rotation and electronic circular dichroism (ECD) are primary techniques used for this purpose.

The stereochemistry at specific carbon atoms, such as the C-7 position that defines this compound, significantly influences its chiroptical properties, distinguishing it from its epimer, alpha-selinene (B1247522). The sign and magnitude of the specific rotation ([α]D) are unique to a particular enantiomer and can be compared to known values of related compounds to infer the absolute configuration. For instance, the optical rotation of the related compound 7-epi-α-eudesmol has been reported as [α]D25: -5.8 (in CHCl3, c = 0.006), providing a reference point for similar eudesmane-type sesquiterpenes. researchgate.net

ECD spectroscopy, which measures the difference in absorption of left and right circularly polarized light, provides even more detailed structural information. The Cotton effects observed in an ECD spectrum—positive or negative peaks at specific wavelengths—are highly sensitive to the spatial arrangement of atoms around a chromophore. For complex molecules, experimental ECD spectra are often compared with quantum-mechanically calculated spectra for possible stereoisomers to unambiguously assign the absolute configuration. beilstein-journals.orgbeilstein-journals.org This comparison allows for the confident assignment of stereocenters, such as the S or R configuration at C-7. beilstein-journals.org

Table 1: Chiroptical Data for Eudesmane-Type Sesquiterpenes

| Property | Compound | Reported Value | Significance |

|---|---|---|---|

| Specific Rotation ([α]D) | 7-epi-α-eudesmol | -5.8° | Helps in assigning the 'epi' configuration by comparing with the non-epimeric form. researchgate.net |

Computational Methods for Spectroscopic Data Prediction (e.g., DFT Calculations for NMR Shifts)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the structural elucidation of natural products. mdpi.com It is used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental results to validate or revise a proposed structure. researchgate.net

The process involves generating a 3D model of a proposed structure, such as this compound, and performing geometry optimization to find its most stable conformation. researchgate.net Subsequently, NMR shielding constants are calculated using a specific DFT functional (e.g., PBE0, B3LYP) and basis set. mdpi.comresearchgate.netscm.com These shielding constants are then converted into chemical shifts (δ) for direct comparison with the experimental ¹H and ¹³C NMR spectra. researchgate.net

A strong correlation between the calculated and experimental NMR data provides powerful evidence for the correctness of the proposed structure, including its relative stereochemistry. pnas.org This method is particularly valuable for resolving ambiguities that may arise from experimental data alone, especially in differentiating between closely related diastereomers. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) - DFT Calculation | Experimental Chemical Shift (δ ppm) |

|---|---|---|

| C-3 | 122.3 | 122.6 |

| C-4 | 134.9 | 134.3 |

| C-5 | 50.0 | 47.9 |

| C-7 | 42.2 | 40.3 |

| C-11 | 72.4 | 70.6 |

(Note: Data presented is illustrative, based on values for the related structure 7-epi-α-eudesmol researchgate.net to demonstrate the comparative methodology.)

Chemical Synthesis and Analog Generation

Strategies for Total Chemical Synthesis

The complete chemical synthesis of 7-epi-alpha-selinene and other eudesmane (B1671778) sesquiterpenes is a complex undertaking, marked by the need for precise stereochemical control and the construction of a characteristic bicyclic carbon skeleton.

Retrosynthetic analysis is an indispensable strategy for devising the synthesis of complex natural products like this compound. This method involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections." chemrxiv.org For eudesmane sesquiterpenes, a common retrosynthetic approach involves breaking down the bicyclic core into more manageable intermediates. chemrxiv.org For example, the synthesis of nine eudesmane congeners utilized a strategy where the varied oxygenation patterns were planned to be installed late in the synthesis from a unified intermediate. chemrxiv.org This highlights the power of retrosynthesis in identifying common structural motifs and convergent pathways, which can significantly streamline the synthetic effort. chemrxiv.org

A typical retrosynthetic plan for a eudesmane skeleton might involve key bond cleavages to reveal simpler cyclic or acyclic precursors. One such analysis envisioned the crucial C-6 and C-7 bond formation of the eudesmane core could be achieved via an Alder-ene cyclization of a diene aldehyde precursor. chemrxiv.org The stereocenters in this precursor could, in turn, be generated from simpler starting materials through reactions like asymmetric Michael additions and Aldol (B89426) reactions. chemrxiv.org

The core of retrosynthetic analysis lies in the strategic application of disconnections and the corresponding forward-sense synthetic reactions, known as functional group transformations. In the context of eudesmane synthesis, key disconnections often target the bonds that form the bicyclic ring system. chemrxiv.org

A notable example is the disconnection of the C-6 and C-7 bond, leading to a diene aldehyde intermediate. chemrxiv.org The forward reaction to form this bond could be an intramolecular Alder-ene reaction. chemrxiv.org Functional group interconversions are also critical. For instance, the strategic placement of a hydroxyl group can direct subsequent oxidation reactions to specific sites on the molecule, a concept known as site-selective functionalization. chemrxiv.org This mimics nature's own "oxidase phase" in terpene biosynthesis, where a basic terpene skeleton is selectively oxidized to create a diverse array of related compounds. chemrxiv.orgscielo.br

Biochemical Production Approaches

Biochemical methods offer a promising alternative to chemical synthesis for producing this compound, leveraging the catalytic power of enzymes and the metabolic machinery of microorganisms.

In vitro and In vivo Production using Recombinant Polypeptides and Farnesyl Pyrophosphate

The biosynthesis of this compound is catalyzed by a specific class of enzymes known as sesquiterpene synthases. google.com These enzymes convert the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the characteristic cyclic structure of this compound. google.com A method for producing both patchoulol and this compound involves contacting at least one polypeptide having sesquiterpene synthase activity with FPP. google.comjustia.com This process can be carried out in vitro, where the purified enzyme is mixed with FPP in a reaction vessel, or in vivo, where the gene encoding the synthase is expressed in a host organism. google.comjustia.com

A specific polypeptide, named ValR20, has been identified and shown to produce both this compound and patchoulol from FPP. google.com The enzyme this compound synthase (EC 4.2.3.86) catalyzes the reaction of (2E,6E)-farnesyl diphosphate (B83284) to form 7-epi-α-selinene and diphosphate. wikipedia.org A recombinant version of this enzyme from Vitis vinifera (grapevine) was found to produce both (+)-valencene and (-)-7-epi-α-selinene. wikipedia.orgexpasy.org

| Enzyme/Polypeptide | Substrate | Products | Production System |

| This compound synthase | Farnesyl Pyrophosphate (FPP) | This compound, Diphosphate | in vitro / in vivo |

| ValR20 | Farnesyl Pyrophosphate (FPP) | This compound, Patchoulol | in vitro / in vivo |

| Recombinant Vitis vinifera enzyme | Farnesyl Pyrophosphate (FPP) | (+)-Valencene, (-)-7-epi-α-selinene | Recombinant enzyme |

Heterologous Biosynthesis in Microbial Systems (e.g., Escherichia coli)

Heterologous expression, which involves introducing a gene from one organism into another, is a powerful technique for the microbial production of valuable compounds. Escherichia coli is a commonly used host for this purpose due to its rapid growth and well-understood genetics. researchgate.net Several plant-derived sesquiterpene synthase genes have been successfully expressed in E. coli to produce a variety of sesquiterpenes. researchgate.netnih.gov

For the production of this compound, the gene encoding a this compound synthase can be introduced into E. coli. google.com The bacterium's native metabolism produces FPP, which is then converted by the heterologously expressed enzyme into this compound. researchgate.net To enhance production, the host's metabolic pathways can be engineered to increase the supply of FPP. nih.gov This often involves upregulating the mevalonate (B85504) (MVA) pathway, which is a key pathway for isoprenoid biosynthesis. researchgate.netnih.gov

For example, a sesquiterpene synthase capable of producing both patchoulol and this compound was expressed in E. coli BL21 (DE3) cells for characterization. google.com Similarly, other sesquiterpene synthases have been expressed in E. coli to produce compounds like β-selinene and 8a-epi-α-selinene. nih.govnih.gov The production of these compounds in recombinant E. coli confirms the feasibility of using this microbial system as a platform for producing this compound and related sesquiterpenes. nih.govnih.gov

| Host Organism | Expressed Enzyme | Precursor | Product |

| Escherichia coli | This compound synthase | Farnesyl Pyrophosphate (FPP) | This compound |

| Escherichia coli | ValR20 (this compound and patchoulol synthase) | Farnesyl Pyrophosphate (FPP) | This compound, Patchoulol |

| Escherichia coli | ZmTps21 (β-selinene synthase) | Farnesyl Pyrophosphate (FPP) | β-Selinene, α-selinene |

| Escherichia coli | NP1 (8a-epi-α-selinene synthase) | Farnesyl Pyrophosphate (FPP) | 8a-epi-α-selinene |

Derivatization Strategies for Structural Modification

The strategic structural modification of 7-epi-α-selinene, a sesquiterpene with a characteristic eudesmane framework, is crucial for exploring its full potential in various applications. While specific derivatization studies on 7-epi-α-selinene are not extensively documented, its chemical structure, featuring two distinct double bonds, offers fertile ground for a variety of chemical transformations. The reactivity of its isomers, α-selinene and β-selinene, along with other eudesmane-type sesquiterpenoids, provides a strong basis for predicting potential derivatization strategies. These modifications can lead to the generation of a diverse library of analogs with potentially enhanced or novel biological activities.

Predicted Derivatization Reactions for 7-epi-α-Selinene

Based on the known chemistry of selinene isomers and other eudesmane sesquiterpenes, several derivatization strategies can be proposed for 7-epi-α-selinene. These strategies primarily target the double bonds and adjacent allylic positions.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Epoxidation | Peroxy acids (e.g., m-CPBA) in an inert solvent (e.g., CH₂Cl₂) | 7-epi-α-selinene-4,5-epoxide and/or 7-epi-α-selinene-11,12-epoxide |

| Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C) | Dihydroselinene or Tetrahydroselinene |

| Allylic Oxidation | Oxidizing agents like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) | Hydroxylated or carbonylated derivatives at allylic positions |

| Hydrohalogenation | Hydrogen halides (e.g., HBr, HCl) | Halogenated derivatives via Markovnikov or anti-Markovnikov addition |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Hydroxylated derivatives (anti-Markovnikov addition) |

These predicted reactions are based on established organic chemistry principles and the observed reactivity of structurally similar natural products. For instance, the oxidation of β-selinene is known to yield various oxygenated derivatives. Similarly, the synthesis of various eudesmane sesquiterpenoids often involves late-stage olefin functionalization, such as epoxidation and hydrogenation, to create diverse structures. chemrxiv.org

Generation of Functionalized Analogs

The introduction of new functional groups through derivatization can significantly alter the physicochemical properties of 7-epi-α-selinene, leading to analogs with modified bioactivities.

Oxidized Derivatives: The controlled oxidation of 7-epi-α-selinene can yield a variety of derivatives. Epoxidation of the double bonds would introduce reactive epoxide rings, which can be further manipulated. Allylic oxidation can introduce hydroxyl or carbonyl groups, which can serve as handles for further functionalization or may themselves contribute to biological activity. For example, the hydroperoxyeudesma-3,11-diene-2-ones isolated from Alpinia oxyphylla demonstrate how oxidation can occur in related eudesmane structures. nih.gov

Reduced Derivatives: Selective hydrogenation of one or both double bonds would lead to dihydro- or tetrahydro-selinene derivatives. These modifications would alter the planarity and conformational flexibility of the molecule, which could impact its interaction with biological targets.

Halogenated Derivatives: The addition of hydrogen halides across the double bonds would produce halogenated analogs. The introduction of a halogen atom can influence the lipophilicity and metabolic stability of the compound.

Hydroxylated Derivatives: Hydroboration-oxidation offers a regioselective method to introduce hydroxyl groups, leading to alcohol derivatives. These hydroxylated analogs would exhibit increased polarity and could form hydrogen bonds, potentially altering their biological interactions. The biotransformation of β-selinene by fungi has been shown to produce hydroxylated derivatives, highlighting the feasibility of this type of modification. taylorandfrancis.com

The systematic application of these and other derivatization strategies can generate a library of 7-epi-α-selinene analogs. The screening of these analogs for various biological activities could lead to the discovery of new compounds with valuable properties.

Advanced Analytical and Purification Methodologies

Chromatographic Techniques for Isolation and Purification

Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual components from intricate mixtures. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the target compound and the composition of the source material.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a principal technique for the analysis of volatile compounds such as those found in essential oils. In the context of 7-epi-alpha-Selinene, GC-FID is instrumental for both qualitative and quantitative analysis of essential oil fractions. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The NIST Standard Reference Database provides specific Gas Chromatography data for 7-epi-α-Selinene, detailing the types of capillary columns used, such as those with an Innowax FSC active phase. nist.gov The retention index of a compound is a key parameter in its identification. For 7-epi-α-Selinene, the normal alkane retention index on a non-polar column with a temperature ramp has been reported. nist.gov

In practical applications, such as the analysis of essential oils from Melaleuca species, GC-MS is often used in conjunction with GC-FID to confirm the identity of the separated compounds. nih.gov The mass spectrometer provides structural information that complements the retention time data from the GC.

A typical GC-FID analysis of an essential oil containing this compound would involve the following parameters:

| Parameter | Example Value |

| Column Type | HP-5MS (phenylmethyl siloxane) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Temperature Program | Initial 60°C, ramp up to 220°C at 5°C/min, hold for 10 minutes |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C |

This table is interactive and can be sorted by column.

While GC is ideal for analyzing volatile compounds, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for the isolation and purification of less volatile or thermally labile compounds from complex mixtures. The goal of preparative HPLC is to isolate a sufficient quantity of a pure compound for further investigation. warwick.ac.uk

In the context of selinene isomers, preparative HPLC has been successfully employed. For instance, a combination of silver ion high-speed counter-current chromatography (Ag+-HSCCC) and preparative HPLC was used to isolate α-selinene from a fermentation broth, achieving a purity of 98.5%. This approach leverages the interaction between silver ions and the double bonds in sesquiterpenes to enhance separation. Similarly, 8a-epi-α-selinene, an isomer of this compound, was purified from a fermentation broth using a combination of preparative HPLC and GC after initial distillation. nih.gov These examples demonstrate the utility of preparative HPLC in obtaining high-purity selinene isomers.

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from mixtures. In the context of natural products, it is often used for the fractionation of crude extracts. The separation is based on the differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column.

Thin Layer Chromatography (TLC) is a related technique used for the rapid qualitative analysis of mixtures and to monitor the progress of column chromatography separations. High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution and quantification capabilities. HPTLC has been utilized for the quality control of essential oils, including those from Melaleuca species which contain 7-epi-α-Selinene. nih.gov In the analysis of Ferula gummosa essential oil, HPTLC was used for qualitative comparison of different samples, which were also analyzed by GC/MS to identify constituents including 7-epi-α-Selinene. biointerfaceresearch.com

Furthermore, TLC can be coupled with bioassays, a technique known as bioautography, to identify biologically active compounds in a mixture. For example, the antioxidant activity of components in Magnolia pugana essential oils, which contain α-selinene, was assessed using this method. mdpi.com

Many natural compounds, including sesquiterpenes like this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have different biological activities. Chiral chromatography is a specialized technique used to separate enantiomers. sigmaaldrich.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ntu.edu.sg

Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) are used for enantiomeric separation. gcms.czsigmaaldrich.com Chiral GC columns often incorporate derivatized cyclodextrins into the stationary phase to achieve separation. gcms.cz In chiral HPLC, the stationary phase contains a single enantiomer of a chiral compound, which allows for the differential interaction and separation of the enantiomers in the sample. ntu.edu.sg The assessment of enantiomeric purity is crucial in natural product chemistry to understand the stereochemistry of biosynthetic pathways and the specific biological roles of each enantiomer.

Extraction Methods for Volatile Compounds

The initial step in isolating this compound from plant sources is the extraction of the essential oil, which is a complex mixture of volatile compounds. The choice of extraction method can significantly influence the yield and chemical composition of the essential oil.

Steam distillation and hydrodistillation are the most common methods for extracting essential oils from plant materials. scirp.orgresearchgate.net These methods are particularly suitable for volatile and thermally stable compounds like sesquiterpenes.

In steam distillation , steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil, which is typically immiscible with water, is separated from the aqueous phase. scirp.org This method is efficient for recovering sesquiterpene-rich oils. scirp.orgscirp.org For example, the essential oil from the wood of Juniperus morrisonicola was extracted using steam distillation. mdpi.com

Hydrodistillation involves boiling the plant material in water. The resulting steam, carrying the volatile compounds, is condensed and collected. brjac.com.brdergipark.org.tr This technique is widely used in laboratory settings for essential oil extraction. researchgate.net The yield and composition of the essential oil can be influenced by factors such as the distillation time. researchgate.net

Both methods are effective for isolating a refined product that is free from non-volatile materials like waxes. scirp.org The choice between steam distillation and hydrodistillation can depend on the specific plant material and the desired composition of the essential oil.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as solvents. nih.gov The properties of supercritical CO₂, such as high diffusivity, low viscosity, and tunable solvent strength via changes in pressure and temperature, make it an ideal choice for the extraction of thermally labile and non-polar compounds like sesquiterpenes. mdpi.commdpi.com

The extraction of sesquiterpenes from plant matrices is significantly influenced by the operational parameters of the SFE process. Key variables include pressure, temperature, and the use of co-solvents. An increase in pressure generally leads to a higher fluid density and enhanced solubility of the solute. mdpi.com Temperature, however, has a dual effect: it can increase the vapor pressure of the analytes, but decrease the solvent density. e3s-conferences.org Therefore, an optimal balance of pressure and temperature is crucial for selective extraction.

For the extraction of moderately polar compounds like some sesquiterpenes, the polarity of supercritical CO₂ can be modified by adding a small amount of a polar co-solvent, such as ethanol or methanol. mdpi.com This enhances the extraction efficiency for a broader range of compounds. While specific SFE studies on this compound are not extensively documented, the conditions used for the extraction of other sesquiterpenes from various plant materials provide a strong indication of suitable parameters.

Below is a table summarizing typical SFE conditions used for the extraction of sesquiterpenes from different plant sources, which could be adapted for the targeted extraction of this compound.

| Plant Material | Target Compounds | Pressure (bar) | Temperature (°C) | Co-solvent | Extraction Yield/Observations |

| Cichorium intybus L. roots | Sesquiterpene lactones | 350 | 40 | 10% Ethanol | Selective extraction of sesquiterpenes. mdpi.com |

| Valerian root | Cyclopentanoid sesquiterpenes | 150 | 50 | None | Optimal conditions for cyclopentanoid sesquiterpene isolation. researchgate.net |

| Black pepper | Sesquiterpene hydrocarbons | 75 - 150 | 30 - 50 | None | Higher sesquiterpene to monoterpene ratio compared to hydrodistillation. mdpi.com |

Interactive Data Table: Supercritical Fluid Extraction Parameters for Sesquiterpenes

Solid-Phase Microextraction (SPME) for Volatile Sesquiterpenes

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds, including sesquiterpenes like this compound. nih.govnih.gov The technique involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample or directly to the sample matrix. sigmaaldrich.com Volatile analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. spectroscopyonline.com

The efficiency of SPME is dependent on several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. For the analysis of a broad range of volatile compounds, including sesquiterpenes, fibers with a combination of coating materials, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often employed to cover a wide range of polarities and molecular weights. mdpi.com

SPME has been successfully applied to the analysis of sesquiterpenes in various complex matrices, such as plant emissions and wines. nih.govmdpi.com The optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility.

The following table summarizes SPME conditions used in the analysis of sesquiterpenes from different sources, which are applicable for the analysis of this compound.

| Matrix | Fiber Coating | Extraction Temperature (°C) | Extraction Time (min) | Desorption Temperature (°C) | Key Findings |

| Red Wine | DVB/CAR/PDMS | 40 | 30 | 260 | Identification and quantification of 16 sesquiterpenes. mdpi.com |

| Pinus sabiniana emissions | Polydimethylsiloxane (PDMS) | Ambient | - | - | Characterization of sesquiterpene emissions. nih.gov |

| Hops and Cannabis | DVB/CAR/PDMS | 50 | 15 | 270 | Qualitative and quantitative analysis of various terpenes. sigmaaldrich.comspectroscopyonline.com |

Interactive Data Table: Solid-Phase Microextraction Parameters for Sesquiterpenes

Advanced Detection and Quantification

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a powerful analytical technique for the rapid and sensitive analysis of volatile organic compounds (VOCs). gas-dortmund.de This method combines the separation capabilities of gas chromatography with the high selectivity of ion mobility spectrometry. In HS-GC-IMS, volatile compounds from the headspace of a sample are first separated based on their boiling points and polarity in a GC column. Subsequently, the ions of these compounds are separated in an ion mobility spectrometer based on their size, shape, and charge in a drift tube under the influence of a weak electric field. gas-dortmund.de

The resulting two-dimensional data (GC retention time vs. IMS drift time) provides enhanced separation and identification capabilities, particularly for isomeric and isobaric compounds, which are common among terpenes. azolifesciences.com HS-GC-IMS is a rapid, solvent-free technique that requires minimal sample preparation, making it suitable for high-throughput screening of volatile profiles in various matrices. researchgate.net

The application of HS-GC-IMS for terpene analysis has been demonstrated in complex samples like cannabis, where it allows for the differentiation of strains based on their unique terpene fingerprints. gas-dortmund.de While specific applications for this compound are not widely reported, the technique's proven success with other terpenes suggests its high potential for the analysis of this compound.

Key parameters for HS-GC-IMS analysis of terpenes are summarized in the table below.

| Parameter | Typical Value/Range |

| Incubation Temperature | 60 - 80 °C gas-dortmund.de |

| Incubation Time | 15 - 30 min |

| Injection Volume | 100 - 500 µL |

| GC Column | Capillary column (e.g., OV-5) |

| Carrier Gas | Nitrogen or Helium |

| IMS Drift Gas | Nitrogen |

| IMS Drift Tube Temperature | 45 - 100 °C |

Interactive Data Table: Typical HS-GC-IMS Parameters for Terpene Analysis

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the chromatographic retention of chemical compounds based on their molecular structure. researchgate.netsemanticscholar.orgechemcom.com In the context of GC-MS analysis of terpenes, QSRR models can be developed to predict the Kovats retention index (RI) of compounds like this compound. researchgate.netiau.ir The retention index is a standardized measure of a compound's retention time relative to a series of n-alkanes, which aids in compound identification.

The development of a QSRR model involves several steps:

Data Collection: Gathering a dataset of compounds with known retention indices and their corresponding molecular structures.

Descriptor Calculation: Calculating a large number of molecular descriptors that quantify various aspects of the molecular structure (e.g., topological, geometrical, electronic).

Variable Selection: Selecting the most relevant descriptors that correlate with the retention index using statistical methods like Multiple Linear Regression (MLR) or Genetic Algorithms (GA).

Model Building and Validation: Constructing a mathematical model (linear or non-linear) that relates the selected descriptors to the retention index and validating its predictive power using internal and external validation techniques.

QSRR models provide a valuable tool for the tentative identification of unknown compounds in complex mixtures, reducing the reliance on authentic standards. For this compound, a range of Kovats retention indices have been reported on different stationary phases, which can serve as a basis for QSRR model development and validation.

The table below presents a selection of reported Kovats retention indices for this compound on standard non-polar and polar columns.

| Column Type | Retention Index |

| Standard non-polar | 1492, 1494, 1503, 1505, 1508, 1514, 1517, 1527, 1553 nih.gov |

| Standard polar | 1754, 1758, 1762, 1772, 1775, 1788, 1803.5 nih.gov |

Interactive Data Table: Reported Kovats Retention Indices for this compound

Ecological and Physiological Significance

Role as a Volatile Organic Compound (VOC) in Plant-Environment Interactions

Volatile organic compounds are crucial for a plant's interaction with its surrounding environment, mediating communication and response to various stimuli. nih.gov 7-epi-alpha-selinene has been identified as a VOC in several plant species, indicating its participation in these complex interactions. nih.gov For instance, it is a known component of the volatile profile of plants such as Zea mays (maize) and Citrus reticulata. nih.gov The emission of VOCs like this compound can be influenced by both developmental stage and environmental conditions. nih.gov

In the interaction between the endophytic fungus Daldinia eschscholtzii and the coffee pathogen Mycena citricolor, the expression of various VOCs is altered. In this context, α-selinene, a stereoisomer of this compound, was found in higher levels in the Daldinia group. acs.org This suggests a potential role for selinene isomers in fungal-fungal interactions, which are a key component of the plant's environment. The release of such compounds can serve as a form of chemical signaling or defense in the complex microbial communities on and within plants.

Contribution to Plant Defense Mechanisms (indirectly via stereoisomers like alpha-selinene)

While direct evidence for the defensive role of this compound is still emerging, the defensive properties of its stereoisomers, particularly alpha-selinene (B1247522) and beta-selinene, are well-documented and provide a strong indirect case for its involvement in plant protection. oup.com Plants have evolved to produce a wide array of secondary metabolites, including terpenoids, to defend against herbivores and pathogens. unn.edu.ng

Research on maize has demonstrated that metabolites derived from alpha-selinene contribute to the plant's resistance against fungal pathogens and rootworm larvae. The gene responsible for producing beta-selinene, with alpha-selinene as a minor product, enhances disease resistance in maize when the plant is under biotic stress. Furthermore, in switchgrass, it is suggested that α-selinene may act as a precursor to α-costic acid, a compound potentially involved in antimicrobial defense. frontiersin.org

The broader class of sesquiterpenes, to which this compound belongs, is known to be integral to both direct and indirect plant defense. nih.gov They can act as deterrents to herbivores or attract the natural enemies of these pests. oup.comunn.edu.ng For example, some sesquiterpenes are released by plants upon herbivore attack to attract parasitic wasps that prey on the herbivores. nih.gov Given the close structural relationship, it is plausible that this compound participates in similar synergistic defense strategies within the plant's chemical arsenal.

Influence on Plant Aroma Profiles (e.g., in Hops, Grapevine flowers)

The aroma of a plant is a complex blend of numerous volatile compounds, and this compound has been identified as a contributor to the characteristic scent of several economically important plants, including hops and grapevine flowers. frontiersin.orgpnas.org

The compound has also been identified in the essential oils of hops (Humulus lupulus), a key ingredient in brewing. sci-hub.semdpi.com The specific blend of terpenes, including this compound, contributes to the diverse aromatic profiles of different hop varieties, which in turn influences the final flavor and aroma of beer. mdpi.com

Chemotaxonomic Implications: Relationship between Chemical Profile and Phylogenetic Relationships

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic and evolutionary relationships. The presence and relative abundance of specific compounds, like this compound, can serve as chemical markers to classify and differentiate plant species. mdpi.comresearchgate.net

Studies have shown a correlation between the chemical profiles of plants and their genetic relatedness. mdpi.com For instance, in the genus Litsea, the presence of (-)-7-epi-alpha-selinene (B1245613), along with other compounds, has been used to distinguish between different species groups. mdpi.com The chemical composition of volatile oils from Litsea elliptica and Litsea martabanica is notably rich in (-)-7-epi-alpha-selinene. mdpi.comresearchgate.net This suggests that the biosynthetic pathways leading to this compound have been conserved or have evolved in a manner that reflects the phylogenetic relationships within this genus.

Similarly, in the Xanthostemon genus, the leaf oil of Xanthostemon arenarius is characterized by a dominance of sesquiterpenes, with 7-epi-α-selinene being one of the principal components. tandfonline.com The distinct chemical profiles across different Xanthostemon species provide valuable data for their classification. The presence of 7-epi-α-selinene has also been noted in the essential oils of plants from the Meliaceae family, such as Cedrela odorata, further highlighting its potential as a chemotaxonomic marker. embrapa.brmdpi.com

The following table provides a summary of the presence of this compound in various plant species, illustrating its chemotaxonomic significance.

| Genus | Species | Plant Part | Reference |

| Vitis | vinifera | Flowers | frontiersin.orgpnas.orgpnas.orgnih.govresearchgate.net |

| Xanthostemon | arenarius | Leaf | tandfonline.com |

| Litsea | elliptica | Bark, Leaves, Root | mdpi.com |

| Litsea | martabanica | Bark, Leaves, Root | mdpi.com |

| Cedrela | odorata | Leaves | embrapa.brmdpi.com |

| Zingiber | barbatum | Rhizome | nih.gov |

| Piper | gaudichaudianum | Fruits | acs.org |

| Pogostemon | cablin | Leaves | mdpi.com |

Table 1: Presence of this compound in Various Plant Species

Computational and Chemoinformatic Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physical properties.

Detailed research findings indicate that QSAR modeling is a successful approach for predicting chemical properties based solely on molecular structure information. asianpubs.org These models are essentially mathematical equations that link a molecule's structure to a wide range of physical, chemical, and biological properties. asianpubs.org Once established, they can be used to predict these properties for compounds that have not yet been synthesized or tested. asianpubs.org

A specific application of this is the development of Quantitative Structure-Retention Relationship (QSRR) models, which predict chromatographic retention parameters from the molecular structure. asianpubs.org In a study involving essential oil components from Stachys pilifera, QSRR models were developed to predict the gas chromatography retention indices of various compounds, including one identified as alpha-Selinene(7-epi). asianpubs.org The process involved optimizing the geometry of the molecules using semi-empirical methods like AM1 and then calculating a wide array of molecular descriptors. asianpubs.org By identifying the most relevant descriptors through statistical analysis, a model was built that could predict the retention index with a low percentage of error, demonstrating the utility of QSAR/QSPR in analytical chemistry. asianpubs.org

Beyond analytical properties, QSAR models are also employed to predict pharmacokinetic properties like lipophilicity (logP), solubility, and bioavailability, which are crucial for assessing the drug-likeness of a compound.

Table 1: QSAR/QSPR Applications in Selinene-Related Research

| Model Type | Application | Predicted Property | Study Context |

|---|---|---|---|

| QSRR | Chromatographic Analysis | Retention Index (RI) | Essential oil of Stachys pilifera asianpubs.org |

| QSAR | Chemoinformatics | logP, Solubility, Bioavailability | General methodology for natural products |

| Molecular Docking | Bioactivity Prediction | Binding Energy | Interaction of α-selinene with KdpD histidine kinase mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, offering insights into conformational changes, binding events, and the stability of molecular complexes.

In the context of sesquiterpenes, MD simulations have been instrumental in validating the results of molecular docking studies. For instance, after predicting the binding pose of a ligand within a protein's active site through docking, MD simulations can be run to assess the stability of this predicted complex. This dual approach was proposed for evaluating the interaction of (-)-β-Selinene with target proteins.

More directly, MD simulations have been combined with site-directed mutagenesis to engineer the function of sesquiterpene synthases. acs.org In a study on selina-4(15),7(11)-diene synthase (SdS), a non-hydroxylating enzyme, MD simulations were used to guide the introduction of mutations aimed at enabling water capture and thus hydroxylation. acs.org The simulations provided an understanding of how specific amino acid changes could alter the active site environment to allow a water molecule to quench a reactive carbocation intermediate, successfully switching the enzyme's primary function from a cyclase to a hydroxylase. acs.org Although this study focused on a different selinene isomer synthase, the methodology is directly applicable to enzymes producing 7-epi-alpha-selinene to understand their catalytic mechanisms and guide their re-engineering.

Computational Prediction of Enzyme Specificity

The biosynthesis of sesquiterpenes like this compound is catalyzed by sesquiterpene synthases (STSs), enzymes notorious for their ability to produce a vast diversity of molecular skeletons from a single substrate, farnesyl diphosphate (B83284) (FPP). researchgate.netresearchgate.netplos.org Predicting the function of a newly discovered STS from its amino acid sequence is a significant challenge because sequence similarity does not always correlate with product outcome. plos.orguva.nl To address this, sophisticated computational approaches have been developed.

Researchers have developed a powerful three-pronged computational approach that combines homology modeling, machine learning, and co-evolutionary analysis to predict enzyme specificity. uva.nlbiorxiv.org This method aims to predict a crucial step in the STS reaction cascade: the nature of the initial precursor carbocation formed after the departure of the diphosphate group from FPP. researchgate.netbiorxiv.org Most STSs show a strong selectivity for cyclizing the substrate via either the farnesyl cation or the nerolidyl cation, and this choice largely dictates the subsequent reaction pathway and final product profile. plos.orgbiorxiv.org

The process involves building 3D homology models for a large set of characterized plant STSs based on existing crystal structures. uva.nl From these models, structural features are derived and used to train machine learning classifiers. uva.nl This is a departure from purely sequence-based methods, as it was hypothesized that structural attributes would be more conserved across different species and better explain catalytic specificity. uva.nl The machine learning models, particularly random forest classifiers, proved highly accurate in predicting whether an STS proceeds via the farnesyl or nerolidyl pathway, using features derived from the enzyme's structure. nih.govplos.org This integrated approach provides a robust tool for the functional annotation of the thousands of uncharacterized putative STS sequences available in genomic databases. researchgate.net

Table 2: Machine Learning Framework for STS Specificity Prediction

| Component | Description | Purpose |

|---|---|---|

| Homology Modeling | Creates 3D structural models of STSs from their amino acid sequences using known crystal structures as templates. uva.nl | To generate structural data for enzymes without experimentally determined structures. uva.nl |

| Feature Extraction | Derives physicochemical and geometric attributes for amino acid residues from the 3D models. | To convert structural information into a format usable by machine learning algorithms. |

| Machine Learning (Random Forest) | A classifier is trained on the structural features of enzymes with known specificity. nih.gov | To predict the precursor cation specificity (farnesyl vs. nerolidyl) for uncharacterized STSs. biorxiv.org |

To further refine the understanding of enzyme specificity, machine learning is combined with co-evolutionary analysis. researchgate.netbiorxiv.org This analysis identifies pairs of amino acid residues that mutate together over evolutionary time, suggesting they are functionally linked, perhaps through physical interaction, intermediate binding, or maintaining structural integrity. uva.nl

By applying a correlated mutations analysis to a vast number of putative terpene synthase sequences, researchers can pinpoint residues and distant functional contacts that influence cation formation and the selection of the reaction pathway. researchgate.netresearchgate.net This analysis has successfully identified specific co-evolving residue partners that are crucial for catalysis. uva.nl Examining these co-evolving pairs in the context of the 3D enzyme structure and docked substrate analogs reveals critical aspects of the STS reaction mechanism, highlighting residues that are key determinants of product specificity. uva.nl This knowledge is not only predictive but also prescriptive, as it can be used to guide the engineering of enzymes to produce novel or specific sesquiterpenes. biorxiv.org

Theoretical Characterization of Conformations and Stereoisomerism

The stereochemistry of this compound is fundamental to its identity and properties. The prefix "7-epi" indicates that it is an epimer of alpha-selinene (B1247522), differing only in the stereochemical configuration at the C7 position. The biosynthesis of eudesmane (B1671778) sesquiterpenes, the family to which selinenes belong, is a complex process involving a series of carbocationic intermediates and rearrangements. d-nb.info

The formation of this compound is believed to proceed from the germacradienyl cation, a key intermediate derived from FPP. d-nb.info This cation can be reprotonated and cyclize to form various bicyclic eudesmane precursors. d-nb.info Specifically, this compound is thought to arise from the cationic intermediate H6 (as designated in biosynthetic literature), which dictates the specific stereochemistry of the resulting eudesmane skeleton. d-nb.info The absolute configuration of related compounds isolated from natural sources, such as 7-epi-α-eudesmol, has been determined through spectroscopic methods and measurement of optical rotation, providing a basis for assigning the configuration of co-occurring molecules like this compound. d-nb.info

Computational chemistry allows for the theoretical modeling of these conformations. By calculating the relative energies of different stereoisomers and their rotational conformers, a deeper understanding of the molecule's three-dimensional structure and stability can be achieved. The NIST (National Institute of Standards and Technology) Chemistry WebBook lists several stereoisomers and synonyms for alpha-selinene, highlighting the structural diversity that can arise from subtle changes in stereochemistry. nist.gov

Table 3: Selected Stereoisomers and Synonyms Related to alpha-Selinene

| Compound Name / Synonym | Chemical Formula | Notes |

|---|---|---|

| This compound | C₁₅H₂₄ | Epimer of alpha-selinene at the C7 position. nist.gov |

| alpha-Selinene | C₁₅H₂₄ | A structural isomer of beta-selinene. |

| beta-Selinene | C₁₅H₂₄ | Belongs to the eudesmane family of sesquiterpenes. |

| delta-Selinene | C₁₅H₂₄ | A multi-product STS from Abies grandis produces delta-selinene. nih.gov |

| 10-epi-α-selinene | C₁₅H₂₄ | Listed as a stereoisomer in the NIST database. nist.gov |

| Selina-4,11-diene | C₁₅H₂₄ | Listed as a stereoisomer in the NIST database. nist.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| alpha-Selinene |

| (-)-β-Selinene |

| 7-epi-α-eudesmol |

| selina-4(15),7(11)-diene |

| germacrene B |

| selin-7(11)-en-4-ol |

| selina-3,7(11)-diene |

| Farnesyl diphosphate (FPP) |

| neryl acetate (B1210297) |

| T-muurolol |

| δ-cadinene |

| 1,8-cineole |

| linalool |

| nerolidol |

| (5S,7S,10R,11S)-cucumene |

| γ-humulene |

| (-)-Germacrene A |

| 7-epi-aciphyllene |

| fraxetin |

| umbelliferone |

| scopoletin |

| isofraxidin |

| 10′,11′-oxidoumbelliprenin |

| 2,3-oxidosqualene |

| lupeol |

| aristolochene |

| beta-Caryophyllene |

| Germacrene A |

| 2-tridecanone |

| (E)-beta-ocimene |

| 2-undecanol |

| terpineol |

| 9-decen-2-ol |

| β-eudesmol |

| (E)-caryophyllene |

| γ-eudesmol |

| palustrol |

| α-cadinol |

| trans-Calamenene |

| Zonarene |

| trans-Cadina-1,4-diene |

| γ-Cuprene |

| Spathulenol |

| Caryophyllene oxide |

| Viridiflorol |

| 7-epizingiberene |

| myrcene |

| limonene |

| terpinolene |

| camphene |

| α-pinene |

| (+)-2-carene |

| γ-terpinene |

| α-terpinene |

| α-fenchene |

Future Research Trajectories

Elucidation of Complete Biosynthetic Regulation Mechanisms

A comprehensive understanding of how the biosynthesis of 7-epi-alpha-selinene is regulated in plants is fundamental. Future research should prioritize the identification and characterization of all genes involved in its metabolic pathway. This includes not only the this compound synthase, which directly catalyzes its formation from farnesyl diphosphate (B83284) (FPP) cabidigitallibrary.orggoogle.com, but also the upstream enzymes in the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways that produce the precursor IPP and its isomer DMAPP cabidigitallibrary.org.

Transcriptome analysis of plants known to produce this compound, such as Valeriana jatamansi and certain grapevine cultivars, can reveal the expression patterns of candidate genes. google.comresearchgate.netnih.gov For instance, studies have shown that sesquiterpene synthase transcripts are highly expressed in the flower buds of grapevine. nih.gov Investigating the influence of developmental stages, tissue types, and environmental stressors on gene expression will provide a more complete picture of the regulatory network. mdpi.commdpi.com The role of transcription factors and other regulatory elements in controlling the expression of these biosynthetic genes is another critical area for investigation.

Development of Novel Biotechnological Production Platforms

The reliance on natural plant sources for this compound can be a bottleneck for large-scale production. Therefore, the development of efficient biotechnological production platforms is a key future direction. This involves the metabolic engineering of microorganisms, such as Escherichia coli or yeast, to produce this compound. escholarship.orgfrontiersin.org

This approach requires the introduction of the this compound synthase gene into the host organism. google.com A patent already exists for a method to produce both patchoulol and this compound by contacting a specific polypeptide with FPP, either in vitro or in vivo. google.com Future work should focus on optimizing the expression of this and other relevant enzymes, as well as engineering the host's metabolic pathways to enhance the flux towards FPP and, consequently, this compound. Strategies could include the overexpression of key enzymes in the MVA pathway and the repression of competing pathways. frontiersin.org

Advanced Analytical Techniques for Trace Analysis and Metabolomics